molecular formula C16H23N3O2 B14672910 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione CAS No. 39590-12-0

6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14672910
CAS No.: 39590-12-0
M. Wt: 289.37 g/mol
InChI Key: ZUKBQAFYKNHTBV-UHFFFAOYSA-N
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Description

6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of phthalazine, a bicyclic heterocycle, and contains a dibutylamino group, which contributes to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process involves the formation of an intermediate, which is subsequently cyclized to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dibutylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of halogenated phthalazine derivatives.

Scientific Research Applications

6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione has found applications in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antitumor agent.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The dibutylamino group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium
  • 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium

Uniqueness

Compared to similar compounds, 6-(Dibutylamino)-2,3-dihydrophthalazine-1,4-dione exhibits unique properties due to its phthalazine core and dibutylamino group

Properties

CAS No.

39590-12-0

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

6-(dibutylamino)-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C16H23N3O2/c1-3-5-9-19(10-6-4-2)12-7-8-13-14(11-12)16(21)18-17-15(13)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

ZUKBQAFYKNHTBV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C(=O)NNC2=O

Origin of Product

United States

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